Dabigatran Acyl--D-Glucuronide

Thrombin generation assay IC50 comparison Anticoagulant activity

Dabigatran acyl-β-D-glucuronide (DABG; CAS 1015167-40-4, molecular weight 647.64, formula C₃₁H₃₃N₇O₉) is the principal 1-O-acylglucuronide metabolite of the direct thrombin inhibitor dabigatran, formed primarily by UDP-glucuronosyltransferase UGT2B15 via conjugation at the carboxylate moiety. Unlike inactive clearance metabolites, DABG retains direct anticoagulant activity, including prolongation of activated partial thromboplastin time (aPTT) in human platelet-poor plasma.

Molecular Formula C31H33N7O9
Molecular Weight 647.6 g/mol
Cat. No. B10795824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Acyl--D-Glucuronide
Molecular FormulaC31H33N7O9
Molecular Weight647.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N
InChIInChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)
InChIKeyCSZFDMHIDSUHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabigatran Acyl-β-D-Glucuronide – Essential Reference Standard for Pharmacologically Active Dabigatran Metabolite Studies


Dabigatran acyl-β-D-glucuronide (DABG; CAS 1015167-40-4, molecular weight 647.64, formula C₃₁H₃₃N₇O₉) is the principal 1-O-acylglucuronide metabolite of the direct thrombin inhibitor dabigatran, formed primarily by UDP-glucuronosyltransferase UGT2B15 via conjugation at the carboxylate moiety . Unlike inactive clearance metabolites, DABG retains direct anticoagulant activity, including prolongation of activated partial thromboplastin time (aPTT) in human platelet-poor plasma . Because its pharmacological activity, stereochemical purity, and solution instability differ markedly from the parent drug, DABG is a required reference compound for bioanalytical method validation, pharmacokinetic modeling, pharmacogenetic investigations, and antidote-reversal studies involving dabigatran therapy.

Why Dabigatran Alone Cannot Replace Its Acyl-β-D-Glucuronide Metabolite in Quantitative Bioanalytical, Pharmacogenetic, and Antidote Studies


Dabigatran (parent) and its acyl-β-D-glucuronide (DABG) are not interchangeable for analytical or pharmacological purposes. DABG exhibits distinct thrombin-generation inhibitory potency , a different susceptibility to idarucizumab neutralization , and radical solution instability that necessitates calibrated reference standards handled at -20 °C . Furthermore, UGT2B15 polymorphism markedly alters DABG systemic exposure without affecting dabigatran itself . Consequently, using dabigatran alone in assay development, pharmacokinetic-pharmacodynamic modeling, or coagulation test calibration would systematically misrepresent metabolite-driven anticoagulant burden.

Quantitative Differentiation of Dabigatran Acyl-β-D-Glucuronide Versus Dabigatran and Positional Isomers


Thrombin Generation Inhibitory Potency (IC50) – DABG vs. Dabigatran

In a direct head-to-head thrombin generation assay using human plasma, DABG exhibited approximately 2.1-fold weaker inhibition than the parent drug dabigatran as assessed by area-under-the-curve (AUC) of thrombin generation . The IC50 value for DABG (281.9 ng/mL) was significantly higher than for DAB (134.1 ng/mL), indicating reduced per-molecule anticoagulant activity . DABG also prolonged PT, aPTT, and TT to a lesser extent than dabigatran at matched concentrations .

Thrombin generation assay IC50 comparison Anticoagulant activity

Acyl Migration Instability – Half-Life of the 1-O-Acylglucuronide Isomer

The isolated 1-O-acylglucuronide (β anomer) undergoes non-enzymatic acyl migration in aqueous solution at physiological pH, converting to the 2-O-, 3-O-, and 4-O-acylglucuronide positional isomers with an apparent first-order half-life of approximately 1.0 h at 37 °C and pH 7.4 . This results in a time-dependent loss of isomer-specific identity and formation of a mixed isomeric pool that retains equipotent aPTT prolongation versus dabigatran . In contrast, the parent drug dabigatran is stable under these conditions.

Acyl migration Isomerization stability Handling requirements

UGT2B15 Genotype-Dependent Systemic Exposure of DABG – Impact on Plasma Levels

In a 124-subject healthy volunteer study dosed with dabigatran etexilate 150 mg, the UGT2B15 c.253G>T polymorphism significantly stratified DABG Cmax and AUCall while leaving dabigatran pharmacokinetics largely unaffected . Homozygous GG carriers showed the highest metabolite exposure: DABG Cmax 42.3 ± 16.3 ng/mL vs. 29.7 ± 17.1 ng/mL in TT carriers; DABG AUCall 327 ± 148.3 ng·h/mL (GG) vs. 223.3 ± 165.4 ng·h/mL (TT) (p < 0.05) . The metabolite-to-parent ratio for Cmax and AUCall was also significantly elevated in GG and GT genotypes relative to TT .

Pharmacogenetics UGT2B15 polymorphism Metabolite exposure

Differential Reversal of DABG-Induced Anticoagulation by Idarucizumab – Higher Reversal Efficiency Versus Dabigatran

In a direct head-to-head comparison, idarucizumab at 1 µM reversed DABG-induced prolongation of PT, aPTT, and TT to a significantly greater extent than dabigatran-induced prolongation . In thrombin generation assays (TGA), the IC50 values for idarucizumab-mediated neutralization of DABG effects on Cmax, endogenous thrombin potential, and lag time were at least 2.0-fold higher than corresponding IC50 values for dabigatran . This indicates that idarucizumab has a superior neutralizing capacity toward the acylglucuronide metabolite compared to the parent drug under identical in vitro conditions.

Idarucizumab reversal Thrombin generation assay Antidote efficacy

Simultaneous LC-MS/MS Quantification – Distinct MRM Transitions from Prodrug and Parent

A validated simultaneous LC-MS/MS method has been established for quantification of dabigatran etexilate (DABE), dabigatran (DAB), and DABG in human plasma using distinct multiple reaction monitoring (MRM) transitions: DABG m/z 648.382→289.100, DAB m/z 472.300→289.100, and DABE m/z 629.464→290.100, all confirmed under positive electrospray ionization . The method achieved intra-day and inter-day precision for DABG of 2.56–4.51% RSD, compared to 1.07–8.76% RSD for DAB and 3.84–9.79% RSD for DABE . Accuracy for DABG was 98.37–104.42%, comparable to DAB (99.4–103.42%) and DABE (95.84–109.44%) . Correlation coefficients exceeded 0.999 for all calibration curves .

LC-MS/MS method validation MRM transitions Simultaneous quantification

High-Value Application Scenarios for Dabigatran Acyl-β-D-Glucuronide Driven by Quantitative Evidence


Bioanalytical Method Development and Validation – Simultaneous LC-MS/MS Quantification of Dabigatran Prodrug, Parent, and Metabolite

Because DABG possesses a distinct MRM transition (m/z 648.382→289.100) and independently validated precision (2.56–4.51% RSD), it is an obligatory calibrator for laboratories developing FDA-guideline-compliant LC-MS/MS methods that simultaneously quantify dabigatran etexilate, dabigatran, and dabigatran acylglucuronide in human plasma . Substituting dabigatran for DABG in the calibration curve would misassign the glucuronide peak, producing inaccurate total active drug concentrations—especially critical given that coagulation assays measure both parent and active glucuronides .

Pharmacogenetic Studies of UGT2B15 Polymorphisms and Dabigatran Pharmacokinetics

The 42% higher DABG Cmax and 46% higher AUCall in UGT2B15 GG versus TT homozygous volunteers (p < 0.05) after a single 150 mg oral dose of dabigatran etexilate demonstrate that authentic DABG reference material is non-negotiable for generating metabolite-specific calibration standards in genotype-stratified pharmacokinetic studies. Without DABG, the pharmacogenetic contribution of UGT2B15 to total anticoagulant exposure cannot be quantified, and metabolite-to-parent ratios would remain inaccessible .

Idarucizumab Reversal Mechanism and Anticoagulation Rescue Assays

Idarucizumab reverses DABG-induced anticoagulation with IC50 values at least 2.0-fold higher than for dabigatran in lag time, Cmax, and endogenous thrombin potential in thrombin generation assays . This differential reversal demands the inclusion of pure DABG in all in vitro idarucizumab efficacy studies—relying on dabigatran alone would underestimate the antidote's neutralizing potency and misrepresent the clinical scenario where DABG constitutes a pharmacologically significant fraction of total circulating anticoagulant .

Stability-Indicating Reference Material for Coagulation Assay Calibration and Impurity Profiling

The rapid acyl migration of the 1-O-acylglucuronide (t₁/₂ ≈ 1 h at 37 °C, pH 7.4) into positional isomers 2-O-, 3-O-, and 4-O-acylglucuronides creates a unique requirement for freshly prepared DABG standards in coagulation assay calibration. Laboratories performing aPTT- or dTT-based dabigatran monitoring must use characterized DABG reference material stored at -20 °C as a solid to generate isomerically defined calibration samples, as aged solutions will contain an uncontrolled mixture of equipotent but chromatographically distinct isomers that compromise method accuracy and reproducibility.

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